molecular formula C20H19N5OS B15054428 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3,4-dimethylphenyl)propanamide

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3,4-dimethylphenyl)propanamide

Cat. No.: B15054428
M. Wt: 377.5 g/mol
InChI Key: WAFBVQSMSJTMNA-UHFFFAOYSA-N
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Description

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3,4-dimethylphenyl)propanamide is a complex organic compound that belongs to the class of triazinoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3,4-dimethylphenyl)propanamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3,4-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3,4-dimethylphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors.

    Materials Science: This compound is explored for its use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-5H-[1,2,4]Triazino[5,6-b]indole-3-thiol
  • 5-Methyl-1,2,4-triazino[5,6-b]indol-3-yl-hydrazones
  • 1-{3-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propyl}-1,3-dihydro-2H-benzimidazol-2-one

Uniqueness

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3,4-dimethylphenyl)propanamide stands out due to its unique structural features and the presence of the N-(3,4-dimethylphenyl)propanamide moiety. This structural modification can enhance its biological activity and specificity compared to other similar compounds .

Properties

Molecular Formula

C20H19N5OS

Molecular Weight

377.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanamide

InChI

InChI=1S/C20H19N5OS/c1-11-8-9-14(10-12(11)2)21-19(26)13(3)27-20-23-18-17(24-25-20)15-6-4-5-7-16(15)22-18/h4-10,13H,1-3H3,(H,21,26)(H,22,23,25)

InChI Key

WAFBVQSMSJTMNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)SC2=NC3=C(C4=CC=CC=C4N3)N=N2)C

Origin of Product

United States

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